molecular formula C17H19N3O4 B5319229 N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine

N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine

Cat. No. B5319229
M. Wt: 329.35 g/mol
InChI Key: GIZVTXPOTNDREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of pyridazine and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine in lab experiments is its potential therapeutic applications. It has been shown to have a wide range of effects, making it a promising candidate for the treatment of various diseases. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine. One area of focus could be on its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to elucidate the exact mechanism of action of this compound, as well as to optimize its synthesis and improve its solubility. Finally, more studies could be done to investigate the potential side effects of this compound and to determine its safety for use in humans.

Synthesis Methods

The synthesis of N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine involves the reaction of 3-phenylpyridazine-6-carboxylic acid with N-tert-butoxycarbonyl-L-valine and 1,3-dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.

Scientific Research Applications

N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antioxidant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-methyl-2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11(2)16(17(23)24)18-14(21)10-20-15(22)9-8-13(19-20)12-6-4-3-5-7-12/h3-9,11,16H,10H2,1-2H3,(H,18,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZVTXPOTNDREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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